2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid
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Overview
Description
2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid: is a heterocyclic compound featuring a triazole ring substituted with an iodine atom and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid typically involves the formation of the triazole ring followed by iodination.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often emphasize atom economy, selectivity, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Iodination: Iodine or N-iodosuccinimide in the presence of a suitable solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Chemistry: 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties .
Industry: The compound is utilized in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific functionalities .
Mechanism of Action
The mechanism of action of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid in biological systems involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules . The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- (3-methyl-1H-1,2,4-triazol-1-yl)acetic acid
- (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid
- (3-chloro-1H-1,2,4-triazol-1-yl)acetic acid
Uniqueness: The presence of the iodine atom in 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid distinguishes it from other similar compounds. Iodine’s larger atomic size and unique electronic properties can influence the compound’s reactivity and interactions with biological targets, potentially leading to different biological activities and applications .
Properties
IUPAC Name |
2-(3-iodo-1,2,4-triazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJGEMMKTVKZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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